Yunaconitine

描述

Contextual Significance within Diterpenoid Alkaloid Research

Diterpenoid alkaloids are a class of naturally occurring compounds known for their complex chemical structures and significant biological activities. nih.gov These alkaloids are primarily found in plants from the genera Aconitum and Delphinium. nih.gov Yunaconitine stands as a notable member of the C19-diterpenoid subgroup, characterized by a hexacyclic aconitane (B1242193) carbon skeleton. nih.gov

Research into this compound and its derivatives contributes significantly to the understanding of structure-activity relationships within this alkaloid class. nih.gov The molecule's structure, featuring multiple ester and methoxy (B1213986) groups, provides a template for synthetic modifications and pharmacological screening. nih.govnih.gov Studies often focus on isolating and identifying these compounds to explore their potential applications, making this compound a key compound in the ongoing investigation of the vast chemical diversity of Aconitum species. researchgate.netnih.gov Its identification in various plant sources also plays a crucial role in the quality control and standardization of herbal preparations containing these plants. nih.gov

Natural Occurrence and Botanical Sources of this compound

This compound is exclusively found in various species of the genus Aconitum, which belongs to the Ranunculaceae family. academicjournals.orgresearchgate.net These perennial plants are predominantly native to the mountainous regions of the Northern Hemisphere. researchgate.net The following subsections detail the specific Aconitum species that have been scientifically verified as natural sources of this compound.

Aconitum carmichaelii Debx., commonly known as Chinese aconite, is a well-documented source of this compound and its related compounds. wikipedia.org Chemical investigations of the roots of this plant have led to the successful isolation of not only this compound but also its derivatives, such as 8-O-Ethyl-yunaconitine and 8-Deacetyl this compound. nih.govnih.gov The presence of these alkaloids is a key characteristic of the plant's phytochemical profile. nih.gov

Aconitum vilmorinianum Kom. is another significant botanical source of this compound. nih.gov This species, used in traditional practices in Southwestern China, contains a variety of diterpenoid alkaloids, with this compound being a prominent constituent. nih.govcrossref.org Research has focused on developing efficient methods, such as accelerated solvent extraction combined with pH-zone-refining counter-current chromatography, to extract and purify this compound and 8-deacetylthis compound (B10862179) from this plant for further study. academicjournals.org

Native to the Himalayan region, Aconitum balfourii Stapf is a recognized source of several potent norditerpenoid alkaloids. cabidigitallibrary.org Phytochemical analyses have confirmed the presence of this compound in the aerial parts of the plant. academicjournals.org Alongside other known alkaloids like pseudaconitine and indaconitine, researchers have also isolated 8-deacetylthis compound from this species. academicjournals.org

The roots of Aconitum hemsleyanum Pritz. var. circinatum W. T. Wang have been reported to contain this compound. This plant is a source of various norditerpenoid alkaloids, and the identification of this compound contributes to the chemical understanding of this particular variety within the Aconitum genus.

Aconitum anthora L., also known as yellow monkshood, is widespread in European and Asian mountains. nih.gov Its foliage and stems are known to contain diterpenoid alkaloids. nih.gov However, while studies have led to the isolation of several other diterpenoid alkaloids such as guan-fu-base-Y and 10-hydroxy-8-O-methyltalatizamine, the presence of this compound specifically has not been documented in the reviewed scientific literature. nih.govnih.gov

Data Tables

Table 1: Botanical Sources of this compound This table summarizes the Aconitum species discussed in this article that are confirmed natural sources of this compound.

| Botanical Species | Confirmation of this compound Presence |

| Aconitum carmichaelii Debx. | Yes nih.govnih.gov |

| Aconitum vilmorinianum Kom. | Yes academicjournals.orgnih.gov |

| Aconitum balfourii Stapf | Yes academicjournals.org |

| Aconitum hemsleyanum var. circinatum | Yes |

| Aconitum anthora L. | Not documented in reviewed literature nih.govnih.gov |

Table 2: Isolated this compound-Related Compounds by Species This table details this compound and its specific derivatives that have been isolated from the listed botanical sources.

| Botanical Species | Isolated Compounds |

| Aconitum carmichaelii Debx. | This compound, 8-O-Ethyl-yunaconitine, 8-Deacetyl this compound nih.govnih.gov |

| Aconitum vilmorinianum Kom. | This compound, 8-deacetylthis compound academicjournals.org |

| Aconitum balfourii Stapf | This compound, 8-deacetylthis compound academicjournals.org |

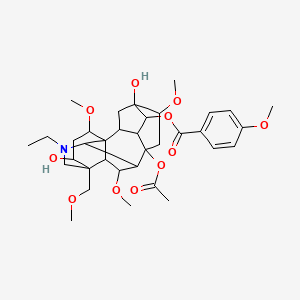

Structure

3D Structure

属性

CAS 编号 |

70578-24-4 |

|---|---|

分子式 |

C35H49NO11 |

分子量 |

659.8 g/mol |

IUPAC 名称 |

[(2R,3R,5S,6S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |

InChI |

InChI=1S/C35H49NO11/c1-8-36-16-32(17-41-3)22(38)13-23(43-5)35-21-14-33(40)24(44-6)15-34(47-18(2)37,26(29(35)36)27(45-7)28(32)35)25(21)30(33)46-31(39)19-9-11-20(42-4)12-10-19/h9-12,21-30,38,40H,8,13-17H2,1-7H3/t21-,22-,23+,24+,25-,26?,27+,28-,29?,30?,32+,33+,34-,35?/m1/s1 |

InChI 键 |

LLEMSCWAKNQHHA-TYPGWQRDSA-N |

SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)O)COC |

手性 SMILES |

CCN1C[C@@]2([C@@H](C[C@@H](C34[C@@H]2[C@H](C(C31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)O)COC |

规范 SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)O)COC |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Yunaconitine; Guayewuanine B. |

产品来源 |

United States |

Isolation and Purification Methodologies of Yunaconitine

Extraction Techniques

Effective extraction is the initial critical step in obtaining Yunaconitine from its natural sources, such as Aconitum vilmorinianum Kom. nih.govebi.ac.uk and Aconitum forrestii nih.gov. Several techniques have been developed to optimize this process, focusing on efficiency, solvent consumption, and yield.

Solvent Extraction

Traditional solvent extraction methods involve the use of various organic solvents to dissolve the target compounds from the plant matrix. For instance, in some analytical contexts, this compound and related alkaloids have been extracted from samples like urine using solvent mixtures such as dichloromethane (B109758) and dichloroethane, or from spice powders using a mixture of methanol (B129727) and formic acid oup.comsciex.com. A common approach for spice powder extraction involved using 10 mL of 75:25 (v/v) methanol/2% formic acid in water, followed by shaking and sonication sciex.com.

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction (MAE) is a modern technique that offers a rapid and sensitive approach for the extraction of this compound and other aconite alkaloids nih.govresearchgate.net. This method leverages microwave energy to heat the solvent and plant material, facilitating the rapid transfer of analytes into the solvent sciopen.com. MAE provides several advantages over conventional methods, including higher yields, reduced extraction time, and lower solvent consumption sciopen.comphcogrev.com. Furthermore, microwaves are thought to facilitate the destruction of ester bonds within toxic components like this compound, which can be relevant in certain applications researchgate.net.

Accelerated Solvent Extraction (ASE)

Accelerated Solvent Extraction (ASE) has been identified as an efficient method for extracting this compound and 8-deacetylthis compound (B10862179) from Aconitum vilmorinianum Kom. nih.govebi.ac.ukresearchgate.net. This technique operates at elevated temperatures and pressures, allowing for faster and more efficient extraction with reduced solvent volumes compared to traditional methods researchgate.net. The major extraction parameters for ASE, such as temperature, pressure, and solvent composition, are typically optimized using experimental designs, such as orthogonal test designs nih.govebi.ac.ukresearchgate.net. ASE is a fast and automated technique that offers high yield and efficiency, and it is compatible with various solvents, including "clean" solvents like water or ethanol (B145695) researchgate.net.

Chromatographic Separation Methods

Following extraction, chromatographic techniques are essential for separating this compound from other co-extracted compounds, achieving the desired purity.

Counter-Current Chromatography (CCC)

Counter-Current Chromatography (CCC) is a versatile liquid-liquid chromatography technique that does not require a solid stationary phase, thereby eliminating irreversible adsorption losses and offering high recoveries researchgate.net. It relies on the partition of compounds between two immiscible solvent phases researchgate.net. A notable two-phase solvent system composed of chloroform/ethyl acetate (B1210297)/methanol/water has been successfully employed for the preparative isolation of aconitines, including this compound, from crude extracts of Aconitum forrestii ebi.ac.uknih.govresearchgate.net. Using this system, 253.59 mg of this compound with a purity of 98.65% was obtained from 326.69 mg of crude extract ebi.ac.uknih.govresearchgate.net. This method simplifies the adjustment of the solvent system to achieve satisfactory partition coefficients for target compounds nih.gov.

Table 1: Representative Yields and Purity of this compound using CCC

| Source Material | Crude Extract Amount | This compound Yield | This compound Purity | Solvent System | Citation |

| Aconitum forrestii | 326.69 mg | 253.59 mg | 98.65% | Chloroform/ethyl acetate/methanol/water | ebi.ac.uknih.govresearchgate.net |

pH-Zone-Refining Counter-Current Chromatography

pH-zone-refining counter-current chromatography is an advanced preparative technique that separates organic acids and bases based on their pKa values and hydrophobicity nih.gov. This method has been established as an efficient approach for the purification of this compound and 8-deacetylthis compound from Aconitum vilmorinianum Kom. nih.govebi.ac.ukresearchgate.net. A specific two-phase solvent system utilized for this purpose consists of petroleum ether/ethyl acetate/methanol/water (5:5:2:8, v/v), with 10 mM triethylamine (B128534) added to the upper phase and 10 mM HCl to the lower phase nih.govebi.ac.uk. From 2 grams of crude extract, this method yielded 841 mg of this compound with a purity exceeding 98.0% nih.govebi.ac.uk.

Table 2: Representative Yields and Purity of this compound using pH-Zone-Refining CCC

| Source Material | Crude Extract Amount | This compound Yield | This compound Purity | Solvent System | Citation |

| Aconitum vilmorinianum Kom. | 2 g | 841 mg | >98.0% | Petroleum ether/ethyl acetate/methanol/water (5:5:2:8, v/v) with 10 mM triethylamine (upper phase) and 10 mM HCl (lower phase) | nih.govebi.ac.uk |

Structural Elucidation of Yunaconitine

Spectroscopic Analysis Techniquessioc-journal.cnnih.govresearchgate.netresearchgate.netoup.comnih.gov

The structural elucidation of yunaconitine is a prime example of modern natural product chemistry, relying heavily on a combination of spectroscopic methods. cdnsciencepub.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) have been indispensable in piecing together its intricate architecture. cdnsciencepub.comoup.com Infrared (IR) spectroscopy also provides valuable information by identifying key functional groups present in the molecule. rsc.orgresearchgate.net

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules like this compound. cdnsciencepub.com By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms within the this compound molecule. Specific proton signals can be assigned to various parts of the structure. For instance, the presence of an N-ethyl group is indicated by a triplet signal around 1.03-1.05 ppm. nih.govresearchgate.net The four methoxy (B1213986) groups characteristic of this compound appear as distinct singlet signals. rsc.org Additionally, signals corresponding to an acetyl group and a p-methoxybenzoyl group are observable in the spectrum. researchgate.net The complex pattern of signals in the aliphatic and aromatic regions allows for the detailed assignment of protons throughout the diterpenoid skeleton.

Table 1: Selected ¹H NMR Chemical Shift Data for this compound

| Proton | Chemical Shift (δ) ppm |

| N-CH₂CH₃ | ~1.03-1.05 (t) |

| OCH₃ | ~3.15, 3.24, 3.27, 3.85 (s) |

| OCOCH₃ | ~1.39 (s) |

| Ar-H | ~6.88, 7.94 (d) |

Data is compiled from representative values found in the literature and may vary slightly depending on the solvent and experimental conditions. researchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. Each unique carbon atom in this compound gives a distinct signal, allowing for a complete carbon count and providing insights into their chemical environments (e.g., whether they are part of a carbonyl group, an aromatic ring, or an aliphatic chain). The chemical shifts for the carbon atoms of the N-ethyl group, the methoxy groups, the acetyl group, and the p-methoxybenzoyl group, as well as the carbons of the core diterpenoid structure, have been extensively documented. researchgate.net A comparison of the ¹³C NMR data of this compound with related, well-characterized diterpenoid alkaloids like aconitine (B1665448) and pseudoaconitine (B1195857) has been crucial in confirming its structural assignment. cdnsciencepub.comrsc.org

Table 2: Selected ¹³C NMR Chemical Shift Data for this compound

| Carbon | Chemical Shift (δ) ppm |

| N-CH₂C H₃ | ~13.3 |

| N -CH₂CH₃ | ~49.3 |

| OCH₃ | ~55.4, 56.1, 57.4, 59.2 |

| OC OCH₃ | ~169.6 |

| OCOC H₃ | ~21.8 |

| C=O (benzoyl) | ~166.6 |

| Aromatic C | ~113.7, 122.4, 131.7, 163.6 |

Data is compiled from representative values found in the literature and may vary slightly depending on the solvent and experimental conditions. researchgate.net

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), have been instrumental in establishing the final, unambiguous structure of this compound. tandfonline.comistis.sh.cnclockss.org These experiments reveal correlations between different nuclei. COSY spectra show which protons are coupled to each other, helping to trace out spin systems within the molecule. HSQC and HMBC experiments correlate proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively. ulethbridge.ca This information is vital for connecting the different fragments of the molecule identified by 1D NMR and for assigning the correct positions of the various substituent groups on the complex diterpenoid core. researchgate.net

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HR-MS) provides a very precise mass measurement, which allows for the determination of the molecular formula of this compound (C₃₅H₄₉NO₁₂). clockss.org

ESI-MS is a soft ionization technique that is particularly well-suited for analyzing large and thermally fragile molecules like this compound. ebi.ac.ukresearchgate.net In ESI-MS, the molecule is typically observed as a protonated species [M+H]⁺. clockss.org Tandem mass spectrometry (MS/MS) experiments, often performed with ESI, involve the fragmentation of the parent ion. oup.comnih.gov The fragmentation pattern of this compound is characterized by the neutral loss of its acetate (B1210297) group and the formation of a methoxyphenylcarbonyl cation, which provides further confirmation of the presence and location of these functional groups within the molecule. oup.com

Table 3: Mass Spectrometry Data for this compound

| Technique | Ion | m/z (mass-to-charge ratio) |

| HR-ESI-MS | [M+H]⁺ | ~688.3328 |

| ESI-MS/MS Fragment | [M+H - CH₃COOH]⁺ | ~628.3 |

| ESI-MS/MS Fragment | [CH₃O-C₆H₄-CO]⁺ | 135 |

The exact m/z values can vary slightly based on the instrument and experimental conditions. oup.com

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a crucial tool for determining the elemental composition of a molecule with high accuracy. For this compound, its molecular formula has been established as C₃₅H₄₉NO₁₁. ebi.ac.ukcaymanchem.com This technique provides the exact mass of the protonated molecule, which can be used to calculate a single, unambiguous molecular formula.

In studies involving chemical derivatization, HRESIMS plays a vital role in confirming the structures of reaction products. For instance, in the partial synthesis of crassicauline A from this compound, the intermediate compound, dehydrothis compound, was analyzed using HRESIMS. The analysis showed a quasi-molecular ion peak [M+H]⁺ at m/z 642.3200. This experimental value is in close agreement with the calculated mass of 642.3199 for the molecular formula C₃₅H₄₈NO₁₁, confirming the loss of a water molecule from this compound. d-nb.info This type of analysis is fundamental in verifying the steps of a chemical transformation and, by extension, confirming the structure of the parent compound.

Table 1: HRESIMS Data for this compound and a Key Derivative

| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Reference |

|---|---|---|---|---|

| This compound | C₃₅H₄₉NO₁₁ | 659.33056 | - | ebi.ac.ukcaymanchem.com |

| Dehydrothis compound | C₃₅H₄₇NO₁₁ | 642.3199 | 642.3200 | d-nb.info |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. missouri.edumegalecture.com The IR spectrum of a complex molecule like this compound reveals characteristic absorption bands that correspond to the vibrations of specific bonds within its structure.

While a complete, detailed IR spectrum for this compound is not always fully published, the spectra of related aconitine-type alkaloids and its derivatives provide significant structural clues. rfppl.co.innih.govclockss.orgresearchgate.net Key functional groups expected and observed in the spectra of these compounds include:

Hydroxyl (O-H) group: A broad absorption band is typically observed in the region of 3500-3200 cm⁻¹, which is characteristic of O-H stretching vibrations from the alcohol groups in the molecule. clockss.orgresearchgate.net

Carbonyl (C=O) group: A strong, sharp absorption peak is present in the range of 1750-1700 cm⁻¹. This is indicative of the C=O stretching vibration from the ester (acetate and benzoate) functionalities. missouri.edunih.govlibretexts.org

Carbon-Oxygen (C-O) single bonds: Absorptions corresponding to C-O stretching from the ether and ester groups appear in the fingerprint region, typically between 1300-1000 cm⁻¹. wpmucdn.com

Aromatic Ring (C=C): The presence of the benzoate (B1203000) group is further confirmed by C=C stretching vibrations within the aromatic ring, which typically appear in the 1600-1450 cm⁻¹ region. libretexts.org

In the structural analysis of dehydrothis compound, a key derivative, an IR absorption (νₘₐₓ) at 1635 cm⁻¹ was reported, which is consistent with the presence of a newly formed carbon-carbon double bond (C=C). d-nb.info

Table 2: Characteristic Infrared Absorption Frequencies for Functional Groups in this compound and Related Alkaloids

| Functional Group | Bond Vibration | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol | O-H stretch | 3500 - 3200 | Strong, Broad |

| Ester | C=O stretch | ~1735 | Strong |

| Alkene (in derivative) | C=C stretch | ~1635 | Medium |

| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium to Weak |

| Ether/Ester | C-O stretch | 1300 - 1000 | Strong |

X-ray Analysis

X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid, thereby establishing the absolute stereochemistry of a molecule. researchgate.net In the study of complex diterpenoid alkaloids like this compound, X-ray analysis is often the definitive method for structural confirmation. clockss.orgias.ac.in

While direct X-ray crystallographic data for this compound itself is not commonly reported in the primary literature, the structures of its derivatives and closely related compounds have been extensively confirmed using this method. researchgate.netacs.orgacs.org For example, the structural elucidation of new C19-diterpenoid alkaloids isolated alongside this compound often involves single-crystal X-ray analysis of one of the new compounds or a derivative. ebi.ac.ukacs.org This information is then used to confidently assign the stereochemistry of the entire series of related compounds, including this compound, based on the consistency of other spectroscopic data (e.g., NMR).

This strategy was employed in the structural determination of acoforestine, an alkaloid derived from crassicauline A, which itself is structurally related to this compound. An X-ray crystal structure determination of acoforestine confirmed its stereochemistry, which in turn solidified the structural proposals for related compounds. cdnsciencepub.com Similarly, the crystal structure of ranaconitine, another related diterpenoid alkaloid, has been determined by single-crystal X-ray diffraction, providing a crucial reference for the stereochemical integrity of this class of molecules. researchgate.netnih.gov

Degradation and Chemical Reaction Approaches for Structural Determination

Chemical degradation and transformation reactions are classical methods used to break down a complex molecule into smaller, more easily identifiable fragments, or to convert it into a known compound to confirm its structure. ias.ac.in For this compound, a notable example is its use in the partial synthesis of crassicauline A. d-nb.infonih.govkib.ac.cn

This semi-synthesis involves a two-step chemical transformation that provides definitive proof of the structural relationship between the two alkaloids and confirms the location of a specific hydroxyl group in this compound. d-nb.infonih.gov

Dehydration Reaction: this compound (1) is first treated with thionyl chloride (SOCl₂). This reaction causes the elimination of the α-hydroxyl group at the C-3 position, resulting in the formation of a double bond between C-2 and C-3. The product of this dehydration is dehydrothis compound (2). d-nb.info

Hydrogen Reduction: The intermediate, dehydrothis compound (2), is then subjected to catalytic hydrogenation using a Raney Nickel catalyst. This step reduces the newly formed double bond, yielding crassicauline A (3). d-nb.info

The successful conversion of this compound to the known compound crassicauline A, whose structure has been independently established, confirms the core skeleton and the stereochemistry of this compound. It specifically demonstrates the presence and location of the α-hydroxyl group at C-3, as this is the only structural difference between the two parent molecules. d-nb.infonih.gov

Chemical Synthesis and Derivatization of Yunaconitine Analogs

Partial Synthesis of Yunaconitine Derivatives

Partial synthesis involves chemical transformations of the existing this compound structure to yield new derivatives. A notable example of partial synthesis from this compound is its conversion into Crassicauline A. nih.govmedkoo.comallgenbio.comnih.govfrontiersin.org This transformation highlights the feasibility of modifying specific functional groups on the this compound skeleton. Beyond Crassicauline A, other conversional studies have explored the synthesis of taxoids from C19-diterpenoid alkaloids, including this compound. nih.gov

Conversional Studies (e.g., from this compound to Crassicauline A)

This compound (1) and Crassicauline A (3) share a similar diterpenoid skeleton, with the primary structural difference being an α-hydroxyl group at the C-3 position in this compound. nih.gov The partial synthesis of Crassicauline A from this compound has been achieved through a two-step process:

Dehydration: this compound (1) undergoes a dehydration reaction to form dehydrothis compound (2). nih.gov

Hydrogen Reduction: The intermediate dehydrothis compound (2) is then subjected to hydrogen reduction, yielding Crassicauline A (3). nih.gov

This synthetic route is considered concise, cost-effective, and suitable for production applications, offering a higher yield compared to other methods. nih.gov An alternative deoxygenation pathway involving thiocarbonylimidazolyl derivatives has also been reported for the conversion of this compound to Crassicauline A. lookchem.com

The structural relationship between this compound and Crassicauline A is summarized below:

| Compound Name | Key Structural Difference from this compound |

| This compound | α-hydroxyl group at C-3 |

| Crassicauline A | Lacks the α-hydroxyl group at C-3 |

| Dehydrothis compound | Dehydrated form of this compound |

Semi-synthesis Approaches

Semi-synthesis utilizes naturally occurring compounds like this compound as starting materials for chemical modifications. This approach is particularly valuable for complex natural products where total synthesis is challenging. Numerous semisynthetic C19-diterpenoid alkaloids have been prepared from various starting materials, including this compound. acs.org For instance, three this compound analogs have been synthesized through semi-synthetic methods, demonstrating notable analgesic activities. acs.org While a specific semi-synthetic attempt to derive a cardiotonic ingredient (X-1) from this compound was unsuccessful, it underscores the ongoing efforts in this area. d-nb.info The broader field of diterpenoid alkaloid research frequently employs semi-synthesis strategies to optimize pharmacological activity. mdpi.com

Strategies for Structural Modification and Analogue Generation

Strategies for the structural modification and generation of this compound analogs often involve targeted chemical transformations aimed at altering specific functional groups or ring systems. For C19-diterpenoid alkaloids, which include this compound, modifications can be introduced at various positions, such as the A-ring, C-ring, D-ring, and the nitrogen atom of the core skeleton. nih.gov

Key strategies include:

Ester Hydrolysis and Re-esterification: The C-8 acetylester and C-14 benzoylester groups are crucial for the biological activities of aconitine-type alkaloids. frontiersin.org Modifications at these ester positions, such as deacetylation or debenzoylation, or the introduction of new ester groups, can lead to new analogs. frontiersin.org

Hydroxyl Group Modifications: As seen in the conversion to Crassicauline A, modification of hydroxyl groups (e.g., at C-3) is a direct route to new derivatives. nih.gov

Rational Design and QSAR Studies: Quantitative Structure-Activity Relationship (QSAR) studies are employed to understand the correlation between the chemical structure and biological activity. mdpi.com This enables a more rational design of modifications to enhance desired properties or reduce undesirable ones. mdpi.com Computer-aided design can predict compounds with potential biological activity, guiding chemical synthesis and semi-synthesis efforts. mdpi.com

Ring System Manipulations: While highly complex, strategies involving the rupture of specific bonds (e.g., C(7)-C(17) bond) and subsequent rearrangements have been explored for converting C19-diterpenoid alkaloids into different scaffolds, such as taxoids. nih.gov

These strategies are continuously refined to develop novel this compound analogs with optimized properties for various applications. mdpi.commdpi.comresearchgate.net

Advanced Analytical Methodologies for Yunaconitine Quantification and Detection

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a widely adopted technique for the identification and quantification of Yunaconitine and related alkaloids. This method combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, enabling robust analysis even in complex samples nih.govcenmed.comnih.gov. LC-MS/MS systems are commonly set to record MS spectra and multiple reaction monitoring (MRM) signals for target compounds, facilitating both qualitative and quantitative analysis nih.gov.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) and its variants, including UPLC-Q-TOF MS, UHPLC-QTOF/MS, and UHPLC-QQQ-MS/MS, represent the state-of-the-art in this compound analysis, offering enhanced speed, sensitivity, and resolution compared to conventional LC-MS/MS wikipedia.orgnih.govnih.govuni.lusci-toys.com.

A rapid and sensitive UHPLC-MS/MS method has been developed for the simultaneous determination of this compound and six other toxic aconite alkaloids in crude and processed aconites and aconite-containing drugs. This method demonstrated excellent linearity, precision, accuracy, and recovery with a short run time wikipedia.orgnih.gov. This compound has been detected in some samples using this method, with concentrations ranging from 0.015 to 10.41 mg/g wikipedia.org.

For pharmacokinetic studies, a UPLC-MS/MS method was developed to measure this compound concentrations in mouse blood. The chromatographic separation was achieved using a UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 μm particle size) with gradient elution of acetonitrile-water (0.1% formic acid) as the mobile phase at a flow rate of 0.4 mL/min nih.gov. Multiple reaction monitoring (MRM) mode and electrospray ionization (ESI) in positive-ion mode were employed for quantitative analysis nih.gov. The method exhibited linearity over a concentration range of 0.5–500 ng/mL, with intra-day and inter-day accuracy between 90%–103% and 86%–106%, respectively, and precision (RSD, %) less than 15% nih.gov. Matrix effects ranged from 96% to 109%, and recovery rates were higher than 72% nih.gov.

| Parameter | Value (UPLC-MS/MS in Mouse Blood) |

|---|---|

| Column | UPLC HSS T3 (2.1 × 100 mm, 1.8 μm) |

| Mobile Phase | Acetonitrile-Water (0.1% Formic Acid) |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | ESI (Positive-ion) |

| Detection Mode | MRM |

| Linearity Range | 0.5–500 ng/mL |

| Intra-day Accuracy | 90%–103% |

| Inter-day Accuracy | 86%–106% |

| Precision (RSD) | <15% |

| Matrix Effect | 96%–109% |

| Recovery | >72% |

UHPLC coupled with triple quadrupole mass spectrometry (UHPLC-QQQ-MS/MS) has been established as a sensitive and accurate method for the simultaneous determination of nine Aconitum alkaloids, including this compound, in Aconiti Lateralis Radix Praeparata (Fuzi) and related products nih.gov. This technique is vital for quality control, as this compound, along with 8-deacetyl-yunaconitine and crassicauline A, has been detected in Fuzi samples and products, posing potential risks nih.govuni.lu.

UHPLC-QTOF/MS (or UPLC-Q-TOF MS) is also widely utilized for comprehensive chemical profiling and metabolomics studies of Aconitum species and this compound. This includes identifying chemical markers and analyzing constituents in processed aconite samples nih.govuni.lusci-toys.comnih.govuni.lu. For instance, UPLC-QTOF-MS technology was employed to obtain urine metabolic profiles in rats subjected to this compound poisoning nih.govnih.govnih.gov.

Rapid Resolution Liquid Chromatography-Tandem Mass Spectrometry (RRLC-MS/MS) offers a fast and sensitive approach for the analysis of toxic alkaloids, including this compound, in various products nih.gov. This technique provides excellent limits of quantification (LOQ) ranging from 7–50 pg/mL and limits of detection (LOD) from 2.3–17 pg/mL, demonstrating superior sensitivity compared to traditional LC/MS methods nih.gov. RRLC fingerprinting has also been applied to evaluate the quality of raw and processed Aconitum kusnezoffii (caowu), identifying major constituent changes during processing nih.gov.

Data Analysis in Metabolomics Studies (e.g., Principal Component Analysis, Orthogonal Projections to Latent Structures-Discriminant Analysis)

In metabolomics studies involving this compound, multivariate statistical analysis methods are indispensable for extracting meaningful biological information from complex datasets. Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA) are frequently employed nih.govnih.govnih.govnaturalproducts.netlatoxan.comontosight.aifishersci.nlwikidata.org.

PCA, an unsupervised multivariate statistical analysis method, is often used for exploratory analysis to provide an overview of the data and identify general trends or groupings ontosight.aifishersci.nlwikidata.org. For instance, PCA revealed clear separation trends in alkaloidal metabolome samples from different sites of Aconitum vilmorinianum naturalproducts.net.

OPLS-DA, a supervised discriminant analysis method, integrates orthogonal signal correction with Partial Least Squares-Discriminant Analysis (PLS-DA). It is particularly effective for identifying significant metabolite changes between groups by decomposing the data matrix into Y-related and unrelated information, thereby filtering out variations introduced by non-experimental factors naturalproducts.netlatoxan.comontosight.aifishersci.nl. In studies of this compound poisoning, PCA and OPLS-DA have been used to screen potential biomarkers related to its toxicity, with criteria such as a variable importance in projection (VIP) value greater than 1, a fold change (FC) value greater than 3 or less than 0.33, and a P value less than 0.05 nih.govnih.govnih.gov. These methods facilitate metabolic pathway analysis, revealing how this compound may affect biological processes, such as amino acid and glucose metabolism, leading to neurotoxicity, hepatotoxicity, and cardiotoxicity nih.govnih.govnih.gov.

Application in Detection within Biological Matrices (e.g., Urine, Serum, Blood)

The detection and quantification of this compound in biological matrices are critical for clinical diagnosis, forensic toxicology, and pharmacokinetic research. LC-MS/MS and its high-performance variants are the preferred methods due to their sensitivity and ability to handle complex biological samples.

In urine specimens, a sensitive LC-MS/MS method has been developed for the identification and quantification of this compound, crassicauline A, and foresaconitine. This method involves solid-phase extraction (SPE) using Oasis MCX cartridges prior to LC-MS/MS analysis nih.govnih.gov. The method's performance characteristics for this compound in urine are detailed below:

| Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |

|---|---|---|

| This compound | 0.03 ng/mL | 0.15 ng/mL |

This compound has been successfully identified in the urine of patients in suspected aconite poisoning cases nih.govnih.govcenmed.com. A rapid and specific UPLC-MS/MS method, coupled with hollow fiber microextraction (HF-LPME), has also been developed for the simultaneous determination of trace alkaloids, including this compound, in human urine samples nih.gov.

For serum and blood samples, LC-MS/MS methods have been developed for the screening and quantification of this compound. A method for human serum, using Methyllycaconitine as an internal standard, demonstrated high sensitivity and reliability:

| Parameter | Value (LC-MS/MS in Human Serum) |

|---|---|

| Internal Standard | Methyllycaconitine |

| Limit of Detection (LOD) | 0.022 ng/mL |

| Limit of Quantitation (LOQ) | 0.1 ng/mL |

| Recovery | 78.6%–84.9% |

| Matrix Effect | 110.0%–130.4% |

This compound and crassicauline A were found to be stable in serum for at least 3 months at -20 °C, and their extracts were stable for at least 7 days nih.gov. This method has been applied in clinical settings for diagnosing aconite poisoning cases nih.gov. Furthermore, UHPLC-MS/MS has been applied for the simultaneous determination of five Aconitum alkaloids, including this compound, in blood samples nih.gov. The UPLC-MS/MS method for mouse blood, previously described, also highlights its utility in pharmacokinetic studies to measure this compound concentrations in blood after administration nih.gov.

Molecular and Cellular Pharmacological Mechanisms of Yunaconitine

Cellular Responses to Oxidative Stress

Inhibition of Reactive Oxygen Species (ROS) Production

While the provided outline specifies "Inhibition of Reactive Oxygen Species (ROS) Production" for Yunaconitine, available research on aconitine-type alkaloids, including this compound, indicates a different mechanism concerning ROS. Studies have shown that aconitine (B1665448) (AC), a related compound, can facilitate the accumulation of reactive oxygen species (ROS), which subsequently leads to oxidative DNA damage. This accumulation of ROS can further stimulate the phosphorylation of AMP-activated protein kinase (AMPK). guidetomalariapharmacology.org Furthermore, general exposure to Aconitum species has been observed to induce reactive oxygen species. nih.govmdpi.com Therefore, direct evidence for this compound's inhibition of ROS production is not consistently supported by the current literature, with findings often pointing towards ROS induction by related compounds.

Cell Cycle and Apoptosis Regulation

This compound and related aconitine-type alkaloids play a significant role in regulating cell cycle progression and inducing apoptosis, particularly in various cell types. Aconitine has been shown to impede cell proliferation and promote apoptosis-related cell death by negatively modulating key signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular regulated protein kinase (ERK) and phosphatidylinositol-3-hydroxykinase (PI3K)/protein kinase B (AKT) pathways. guidetomalariapharmacology.org

In studies involving hepatoma carcinoma MHCC97 cells, aconitine demonstrated a notable inhibitory effect on cell proliferation and invasion through its modulation of MAPK phosphorylation. guidetomalariapharmacology.org Additionally, aconitine has been observed to stimulate the upregulation of pro-apoptotic proteins, such as Bax, a process often initiated by the accumulation of reactive oxygen species, thereby triggering the apoptotic pathway in tumor cells. guidetomalariapharmacology.org The activation of AMPK, often stimulated by ROS, is closely associated with cell cycle arrest, which is mediated by the activation of p53 and subsequent induction of p21. guidetomalariapharmacology.org

Specifically, in cardiomyocytes (H9C2 cells), aconitine suppressed proliferation and induced apoptosis in a dose- and time-dependent manner. ontosight.ai In vitro experiments revealed that aconitine increased apoptosis rates and promoted the expression of pro-apoptotic proteins like Caspase 3 and Bax, while inhibiting the expression of anti-apoptotic protein Bcl-2. ontosight.ai These findings underscore the intricate relationship between calcium signaling, cell cycle regulation, and programmed cell death, highlighting the role of aconitine-type alkaloids in these processes. ontosight.aimims.com

Interaction with Transporters (e.g., P-glycoprotein Efflux Function)

This compound (YAC) has been identified as a sensitive substrate of P-glycoprotein (P-gp), an ATP-dependent efflux pump crucial for regulating the pharmacokinetics and distribution of various compounds. Studies have extensively elucidated the interaction between this compound and P-gp, demonstrating its significant impact on the compound's efficacy and tissue accumulation.

In Caco-2 cell monolayers, a common in vitro model for studying intestinal drug absorption, the efflux function of P-gp on this compound was investigated. The presence of verapamil, a known P-gp inhibitor, significantly reduced the efflux ratio of this compound.

Table 1: Effect of Verapamil on this compound Efflux Ratio in Caco-2 Monolayers

| Condition | Efflux Ratio of this compound | P-value |

| Without Verapamil | 20.41 | < 0.05 |

| With Verapamil | 1.07 | < 0.05 |

(Data derived from.)

Further in vivo studies utilizing male Mdr1a gene knocked-out (Mdr1a-/-) mice and wild-type FVB mice provided critical insights into P-gp's role. The absence of P-gp in Mdr1a-/- mice significantly enhanced the analgesic effect of this compound, indicated by a notable decrease in writhing times following oral administration of 0.07 and 0.14 mg/kg YAC, compared to wild-type mice.

Moreover, P-gp deficiency remarkably decreased the half-lethal dose (LD50) of this compound, demonstrating its role in modulating toxicity.

Table 2: Impact of P-gp Deficiency on this compound's Analgesic Effect and Toxicity

| Parameter | Wild-type FVB Mice | Mdr1a-/- Mice | P-value |

| Decrease in writhing times (0.07 mg/kg YAC) | - | 23.53% | < 0.05 |

| Decrease in writhing times (0.14 mg/kg YAC) | - | 49.27% | < 0.05 |

| Half-lethal dose (LD50) of YAC (mg/kg) | 2.13 | 0.24 | < 0.05 |

(Data derived from.)

The concentrations of this compound in the tissues of Mdr1a-/- mice were statistically higher than those in wild-type FVB mice, indicating that P-gp actively pumps this compound out of various tissues. This effect was particularly pronounced in the brain, where this compound accumulation significantly increased in the absence of P-gp.

Table 3: Enhanced Brain Accumulation of this compound in P-gp Deficient Mice

| Time Point (min) | Fold Increase in Brain Accumulation (Mdr1a-/- vs. Wild-type) | P-value |

| 30 | 12-fold | < 0.05 |

| 120 | 19-fold | < 0.05 |

(Data derived from.)

Structure Activity Relationship Sar Studies of Yunaconitine and Its Analogs

Correlative Analysis of Structural Moieties and Biological Activities

In the context of analgesic activity, which Yunaconitine itself has demonstrated mdpi.comnih.gov, key structural features for C19-diterpenoid alkaloids include a tertiary amine within the A-ring, an acetoxyl or ethoxyl group at the C-8 position, and an aromatic ester at the C-14 position nih.gov. The saturation state of the D-ring also plays an important role in determining analgesic efficacy nih.gov.

A notable discrepancy exists in the literature regarding this compound's antifeedant activity. One study indicated that this compound and crassicauline A lacked antifeedant activities when compared to other active compounds possessing a C-14 hydroxy group, suggesting the importance of this group for such activity mdpi.com. Conversely, other research explicitly reported that this compound, along with crassicauline A, did exhibit feeding deterrent activity against Tribolium castaneum adults, albeit with higher EC50 values (653.4 ppm for this compound and 1134.5 ppm for crassicauline A) compared to other active compounds like chasmanine (B190772) (297.0 ppm) ebi.ac.ukbiocrick.com.

Table 1: Analgesic Activity of this compound and Crassicauline A Analogs nih.gov

| Compound | ED50 (mg/kg, s.c.) | Pain Inhibition Rate (0.1-10 mg/kg s.c. dose range) |

| 8-O-ethylthis compound | 0.0591 | 77.8-94.1% |

| Crassicauline A | 0.0480 | 77.8-94.1% |

| 8-O-deacetyl-8-O-ethylcrassicauline A | 0.0972 | 77.8-94.1% |

| Lappaconitine (Reference Drug) | 3.50 | - |

Impact of Specific Functional Groups on Activity

The precise nature and position of functional groups within the this compound scaffold are critical determinants of its biological profile.

The presence of a C-14 hydroxy group has been implicated in the antifeedant activity of certain diterpenoid alkaloids mdpi.com. In a comparative analysis, compounds exhibiting antifeedant properties were found to possess a C-14 hydroxy group, whereas this compound and crassicauline A, which were noted to lack such activity in that specific context, did not have this group mdpi.com. However, as previously mentioned, other studies have reported that this compound does possess feeding deterrent activity, indicating a complex relationship between this functional group and antifeedant effects ebi.ac.ukbiocrick.com.

The sidechains at positions C13, C14, and C8 are emphasized as crucial for drug-receptor affinity, particularly in in silico investigations researchgate.netresearchgate.net.

C-8: An acetyloxy or ethoxy group at C-8 is considered a significant active moiety for analgesic effects mdpi.comnih.govnih.gov. Furthermore, the hydrolysis of the β-acetate group at C-8 in aconitine (B1665448) can lead to the formation of compounds with anti-arrhythmic properties nih.gov.

C-14: An aromatic ester at C-14 is an important structural feature for the analgesic activity of C19-diterpenoid alkaloids mdpi.comnih.gov. For instance, a benzoyl group at the C-14 position in an aconitine derivative (molecule 7) has been shown to selectively inhibit the delay rectifier's K+ channel and act as a competitive antagonist against aconitine-induced arrhythmia nih.gov.

C-13 and C-15: For antifeedant effects against Spodoptera littoralis, hydroxyl substitution at C-13 and C-15 was essential. Additionally, the acetylation of hydroxyl groups at C-13 and C-15 positively influenced antifeeding activity against Leptinotarsa decemlineata mdpi.com.

The trivalent nitrogen atom located in the A-ring structure is a critical determinant of analgesic activity in aconitine derivatives nih.govnih.govfrontiersin.org. Its presence is considered crucial for this effect nih.govfrontiersin.org. However, modifications to this nitrogen, such as its linkage to an amide group or its existence in an N-deethyl or imide structure, can lead to a reduction in analgesic activity nih.gov. For anti-tumor proliferation activity, the moderate basicity and compact spatial structure of the nitrogen atom are important for retaining activity nih.govfrontiersin.org.

Computational and In Silico Approaches to SAR

Computational and in silico methodologies play an increasingly vital role in understanding and predicting the SAR of this compound and its analogs, thereby guiding the design of novel compounds nih.govfrontiersin.org. These approaches are particularly valuable for identifying potential drug targets and optimizing molecular structures.

Molecular Docking and QSAR: In silico studies, including molecular docking, have been employed to investigate the interaction of aconitine alkaloids with various biological targets. For example, this compound has been found to exhibit a similar conformation to an inhibitor of poly ADP-ribose polymerase-1 (PARP-1) in such studies, suggesting a potential interaction with this enzyme researchgate.net. Quantitative Structure-Activity Relationship (QSAR) analyses have also been performed to correlate the chemical structures of aconitine alkaloids with their biological activities, such as anti-inflammatory effects, and their toxicity (e.g., LD50 values) researchgate.netcapes.gov.brmdpi.com. These QSAR models can serve as reliable computational predictors for diterpenoid alkaloid activity mdpi.com.

Pharmacophore Identification: Computational studies have specifically highlighted the importance of sidechains at C13, C14, and C8 for drug-receptor affinity researchgate.netresearchgate.net. This emphasis helps in identifying key pharmacophores responsible for biological effects.

Structure Optimization: The application of in silico approaches allows researchers to propose schemes for structure optimization, aiming to reduce the inherent toxicity of aconitum alkaloids while retaining or enhancing their desired pharmacological activities, such as anticancer effects researchgate.net.

Preclinical Metabolic Studies of Yunaconitine

In Vivo Metabolic Pathways and Metabolite Identification (e.g., in Rat Models)

Research into the in vivo metabolism of Yunaconitine frequently employs rat models to mimic physiological conditions. A rat model of this compound poisoning has been established to investigate changes in urine metabolic profiles using non-targeted metabolomics, specifically Ultra-Performance Liquid Chromatography coupled with Quadrupole-Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) technology. guidetopharmacology.org

Through such analyses, sixteen potential biomarkers have been screened and identified in rat urine following this compound exposure, with L-isoleucine being among them. guidetopharmacology.orgfishersci.pt These identified metabolites are primarily involved in six major metabolic pathways: the biosynthesis and degradation of valine, leucine, and isoleucine; pentose (B10789219) and glucuronate interconversions; propanoate metabolism; alanine, aspartate, and glutamate (B1630785) metabolism; and tyrosine metabolism. guidetopharmacology.orgfishersci.ptuni.lu

Beyond these identified pathways, studies indicate that this compound undergoes oxidative metabolism. It can be oxidized into 20 metabolites by human liver microsomes, with cytochrome P450 3A4 (CYP3A4) demonstrating a critical role in this process. nih.govnih.gov Specifically, sixteen of these metabolites were primarily generated by CYP3A4, and four were exclusively generated by this enzyme. nih.govnih.gov The presence of a CYP3A inhibitor, such as ketoconazole, significantly suppressed the generation of all 20 metabolites, with nine being completely suppressed. nih.govnih.gov Other enzymes like CYP3A4/5 and CYP2D6 are also implicated in this compound's metabolism. nih.gov

Furthermore, hydroxylation has been observed in the metabolism of related aconitine (B1665448) alkaloids. For instance, trace amounts of this compound were detected in urine samples as a possible 3-hydroxylated metabolite of crassicauline A, although its definitive derivation from in vivo crassicauline A metabolism was not conclusively established in one study. fishersci.se Another hydroxylated metabolite, tentatively identified at the C-15 position, was detected at significantly higher levels. fishersci.se Similar to other diterpenoid alkaloids like aconitine, this compound is expected to undergo phase I metabolic pathways, including transesterification, with the majority of phase I metabolites observed in urine. wikipedia.org Minor quantities of phase II metabolites, such as glucuronic acid and sulfate (B86663) derivatives, have also been detected in in vivo models for related compounds. wikipedia.org

Identification of Potential Biomarkers and Metabolic Pathways

The application of metabolomics techniques has been instrumental in identifying sensitive biomarkers and metabolic pathways perturbed by this compound. uni.lu As noted, sixteen potential biomarkers, including L-isoleucine, were identified in rat urine following this compound poisoning. guidetopharmacology.orgfishersci.pt These metabolic changes are closely associated with the observed systemic effects, as this compound-induced neurotoxicity, cardiotoxicity, and hepatotoxicity in rats were linked to disruptions in amino acid and glucose metabolism, along with the induction of oxidative stress. guidetopharmacology.orguni.lu

Specific metabolic pathways showing alterations include:

Amino Acid Metabolism: Biosynthesis and degradation of valine, leucine, and isoleucine; metabolism of alanine, aspartate, glutamate, and tyrosine. guidetopharmacology.orgfishersci.ptuni.lu

Carbohydrate Metabolism: Pentose and glucuronate interconversions. guidetopharmacology.orgfishersci.ptuni.lu

Lipid Metabolism: Propanoate metabolism. guidetopharmacology.orgfishersci.ptuni.lu

These findings highlight that this compound's metabolic profile is complex, involving various enzymatic transformations and impacting fundamental metabolic processes, which in turn contribute to its biological effects.

Table 1: Identified Metabolites and Associated Metabolic Pathways in this compound Preclinical Studies (Rat Models)

| Metabolite (Example) | Associated Metabolic Pathway(s) |

| L-Isoleucine | Biosynthesis and Degradation of Valine, Leucine, and Isoleucine guidetopharmacology.orgfishersci.pt |

| Valine | Biosynthesis and Degradation of Valine, Leucine, and Isoleucine guidetopharmacology.orgfishersci.pt |

| Leucine | Biosynthesis and Degradation of Valine, Leucine, and Isoleucine guidetopharmacology.orgfishersci.pt |

| Alanine | Alanine, Aspartate, and Glutamate Metabolism guidetopharmacology.orgfishersci.pt |

| Aspartate | Alanine, Aspartate, and Glutamate Metabolism guidetopharmacology.orgfishersci.pt |

| Glutamate | Alanine, Aspartate, and Glutamate Metabolism guidetopharmacology.orgfishersci.pt |

| Tyrosine | Tyrosine Metabolism guidetopharmacology.orgfishersci.pt |

| (Other 9 biomarkers) | Pentose and Glucuronate Interconversions guidetopharmacology.orgfishersci.pt |

| Propanoate Metabolism guidetopharmacology.orgfishersci.pt |

Research Applications and Future Directions for Yunaconitine Studies

Role as a Chemical Marker in Botanical Quality Control

Yunaconitine plays a crucial role as a chemical marker in the quality control of Aconitum and related herbal drugs. The selection of appropriate chemical markers is essential for ensuring the authenticity of herbal species, evaluating the quality of raw materials, assessing intermediate and finished products, and detecting potentially harmful or toxic components in herbal medicines. nih.gov

As a toxic aconite alkaloid, this compound (YAC) is frequently identified in biological fluids of patients experiencing aconite poisoning, highlighting its importance as an indicator of exposure. To facilitate its detection and quantification, a rapid and sensitive ultra high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed. This method, combined with microwave-assisted extraction (MAE), enables the high-throughput simultaneous determination of YAC and six other toxic aconite alkaloids in various samples, including crude and processed aconites, as well as aconite-containing drugs.

Studies have shown that YAC can be detected in these samples with concentrations ranging from 0.015 to 10.41 mg/g. This analytical advancement allows for the rapid screening of YAC and other related toxic aconite alkaloids, thereby supporting its use as a reliable chemical marker for the quality control of Aconitum and its derived products.

Exploration of Biological Activities in Specific Organisms

Beyond its role in quality control, this compound has been investigated for its biological activities in various organisms, particularly concerning its antifeedant properties.

Antifeedant Activity against Insects (e.g., Tribolium castaneum)

This compound has demonstrated significant feeding deterrent activity against adults of the red flour beetle, Tribolium castaneum. This activity was observed in studies involving ethanol (B145695) extracts from Aconitum episcopale roots, from which this compound and other compounds were isolated through bioassay-guided fractionation.

The effective concentration (EC50) value for this compound, indicating the concentration at which 50% feeding deterrence is observed, was determined to be 653.4 ppm against T. castaneum adults. Other diterpenoid alkaloids isolated from the same source, such as chasmanine (B190772), talatisamine, karacoline, and sachaconitine, also exhibited antifeedant activity, with chasmanine showing a notably lower EC50 of 297.0 ppm, indicating stronger deterrence. Crassicauline A also possessed feeding deterrent activity against T. castaneum adults, with an EC50 value of 1134.5 ppm.

The comparative antifeedant activities are summarized in the table below:

| Compound | EC50 against Tribolium castaneum adults (ppm) |

| Chasmanine | 297.0 |

| Talatisamine | 342.8 |

| Karacoline | 395.3 |

| Sachaconitine | 427.8 |

| This compound | 653.4 |

| Crassicauline A | 1134.5 |

Antibacterial Activity (e.g., against S. aureus, B. subtilis, E. coli)

While various plant extracts and other monomeric alkaloids have been studied for their antibacterial properties against bacteria such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, the provided research does not directly specify the antibacterial activity of this compound itself against these particular organisms. Research on the broader class of alkaloids indicates that some compounds exhibit antibacterial effects, but direct evidence linking this compound to this specific activity against the mentioned bacterial strains is not available in the provided information.

Strategic Approaches for Enhanced Production

The complex chemical structure and significant biological relevance of diterpenoid alkaloids like this compound necessitate strategic approaches for their enhanced production, particularly through advanced biotechnological methods.

Synthetic Biology

Synthetic biology offers promising avenues for increasing the yield of diterpene alkaloids, including this compound. This field integrates principles of biology and engineering to design and construct new biological parts, devices, and systems, or to re-design existing natural biological systems for useful purposes.

Genetic engineering and synthetic biology approaches are being explored to improve the active ingredients of medicinal plants and to achieve the heterologous production of diterpenoid alkaloids in alternative biological systems. For instance, cytochrome P450 monooxygenases (P450s) are known to be intimately involved in the biosynthetic pathways of diterpenoid alkaloids. Furthermore, NADPH-Cytochrome P450 Reductases (CPRs), which act as reduction partners for P450s, play indispensable roles in the biosynthesis of plant secondary metabolites. Research into CPR isoforms from Aconitum vilmorinianum, a plant species from which this compound is isolated, provides insights into improving metabolic engineering efficiency in heterologous systems for diterpenoid alkaloid production.

Future research is encouraged to adopt a holistic approach, integrating modern technologies like synthetic biology and total synthesis methods, to overcome current limitations in diterpene alkaloid production. These strategies not only aim to increase yield but also offer opportunities for selective structural modification of alkaloids to potentially enhance their desired biological effects.

Genetic Engineering

The inherent complexity of diterpenoid alkaloids (DAs) like this compound presents significant challenges for their in vitro chemical synthesis, making plants the primary source for these compounds. frontiersin.org Genetic engineering and metabolic engineering strategies represent promising avenues for optimizing the biosynthesis and production of DAs. frontiersin.org

Current research efforts are focused on elucidating the complete biosynthetic pathways of DAs, which remain largely elusive. frontiersin.orgnih.gov Integrated metabolite profiling and transcriptome analyses have been employed to identify candidate genes involved in DA biosynthesis in plants such as Aconitum pendulum and Aconitum japonicum. frontiersin.orgnih.gov These studies have revealed tissue-specific accumulation patterns of DAs and identified differentially expressed genes critical to their production. frontiersin.orgnih.gov For instance, this compound has been identified among the C20-type diterpene alkaloids that exhibit high accumulation in the daughter root of Aconitum japonicum, hypothesized to be precursors for other DA types. nih.gov

The insights gained from such multi-omics approaches provide valuable genetic resources for future studies aimed at functionally characterizing target genes involved in DA metabolic processes. frontiersin.orgnih.gov This foundational knowledge is crucial for developing genetic improvement strategies to enhance the yield or modify the profile of DAs in their natural plant hosts. The application of genetic engineering could potentially lead to more efficient and sustainable production methods for these complex natural products.

Identification of Research Gaps and Emerging Areas in Diterpenoid Alkaloid Chemistry

Despite extensive research into diterpenoid alkaloids (DAs), several significant research gaps and emerging areas warrant further investigation to fully harness their potential.

Identified Research Gaps:

Limited Research on Specific DA Types: While C19- and C20-diterpenoid alkaloids have been widely studied, there is a notable lack of research on the C18-type DAs. nih.govmdpi.com Similarly, the bioactivities of bis-diterpenoid alkaloids remain largely unexplored. nih.gov

Elucidation of Biosynthetic Pathways: The complete biosynthetic pathways for many diterpenoid alkaloids are still not fully understood. frontiersin.orgnih.gov A comprehensive understanding of these pathways is essential for targeted genetic and metabolic engineering efforts.

Unclear Structure-Activity Relationships (SAR): For many DAs, including aconitine (B1665448) (a related compound), the detailed structure-activity relationships remain unclear. nih.govnih.gov A clearer understanding of SAR is critical for rational drug design and optimization of biological activities. nih.gov

Target Discovery: In the context of drug development, the identification of specific biological targets for many DAs is still an ongoing challenge. nih.gov

Limited Application as Antitumor Drugs: Despite promising cytotoxic activities, the current research in applying DAs as antitumor drugs is limited, and significant further research is required for their clinical translation. rsc.org

Challenges in Dereplication Studies: The existence of numerous structurally similar forms, particularly among C19-DAs, poses challenges for dereplication studies, which aim to identify novel compounds and avoid redundant research. researchgate.net

Emerging Areas in Diterpenoid Alkaloid Chemistry:

Eco-friendly Pesticide Development: DAs are gaining attention for their potential as novel biopesticides due to their low environmental risks, presenting an emerging area for sustainable agricultural practices. nih.govmdpi.com

Integration of Advanced Technologies: The combination of new technologies, such as computer-aided design, is emerging as a critical tool to predict compounds with potential biological activity. This approach can significantly reduce the risk and cost associated with traditional experimental screening processes, thereby improving the efficiency of research and development. nih.govmdpi.com

Structural Modification and Semi-synthesis: Research is increasingly focusing on the structural modification of DAs through chemical synthesis or semi-synthesis strategies. This aims to optimize their pharmacological activities and provide a framework for developing new compounds with enhanced efficacy and specificity. nih.govmdpi.com

Multi-omics Approaches: The application of multi-omics analyses (e.g., metabolomics and transcriptomics) is an emerging area for gaining deeper insights into the biosynthesis, regulation, and tissue-specific accumulation of DAs. frontiersin.orgnih.gov These approaches provide valuable resources for metabolic engineering and genetic improvement strategies.

Molecular Mechanism Elucidation: Future research will continue to focus on understanding the precise molecular mechanisms by which DAs exert their biological effects, including their interactions with ion channels. thieme-connect.commdpi.com

Functional Characterization of Genes: Functional characterization of the identified candidate genes involved in DA metabolic processes is an important emerging area that will contribute to a more complete understanding of their biosynthesis. nih.gov

These identified gaps and emerging areas highlight the dynamic and evolving nature of diterpenoid alkaloid chemistry, emphasizing the need for continued interdisciplinary research to unlock their full scientific and practical potential.

常见问题

Basic Research Questions

Q. What methodological approaches are recommended for quantifying Yunaconitine in plant extracts or biological samples?

- Answer : High-performance liquid chromatography (HPLC) with UV detection at 260 nm is commonly used due to this compound’s absorbance profile. Validation should include calibration curves using certified reference standards, recovery tests for biological matrices (e.g., urine), and stability assessments under varying pH and temperature conditions . For plant extracts, consider solvent partitioning (e.g., ethanol or methanol) followed by column chromatography to isolate this compound from co-occurring alkaloids.

Q. How can researchers optimize solubility and stability of this compound in in vitro assays?

- Answer : Prepare stock solutions in anhydrous DMSO under inert gas (e.g., nitrogen) to prevent oxidation. For aqueous dilution, use PBS (pH 7.2) with ≤20% DMSO to maintain solubility (~0.2 mg/ml). Avoid long-term storage of aqueous solutions (>24 hours) due to hydrolysis risks. Pre-test solubility in alternative solvents like dimethylformamide (DMF) for cell-based assays .

Q. What standardized protocols exist for assessing this compound’s antibacterial activity?

- Answer : Use agar dilution or broth microdilution methods with Escherichia coli (IC₅₀ ~32 µg/ml) and Bacillus subtilis (IC₅₀ ~8 µg/ml) as model organisms. Include positive controls (e.g., ampicillin) and adjust inoculum density to 1–5 × 10⁵ CFU/ml. Report MIC (minimum inhibitory concentration) and MBC (minimum bactericidal concentration) values with triplicate replicates to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory data on this compound’s IC₅₀ values across studies be systematically resolved?

- Answer : Conduct meta-analyses to identify variables influencing discrepancies, such as:

- Assay conditions : pH, temperature, and incubation time (e.g., iron-chelating activity IC₅₀ = 11.6 µg/ml under standardized Fe²⁺ concentrations).

- Compound purity : Verify via HPLC-UV/MS (≥98% purity required for pharmacological studies).

- Biological variability : Use isogenic cell lines or microbial strains to reduce genetic drift effects.

Apply frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure comparative analyses .

Q. What advanced techniques are suitable for elucidating this compound’s mechanism of action as a metal chelator?

- Answer :

- Spectrophotometric titration : Measure Fe²⁺/Fe³⁺ binding affinity using UV-Vis spectroscopy.

- X-ray crystallography : Resolve 3D structures of this compound-metal complexes.

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interaction sites with metalloenzymes.

Cross-validate findings with in vitro enzyme inhibition assays (e.g., horseradish peroxidase) .

Q. How should researchers design toxicity studies to address this compound’s safety profile in preclinical models?

- Answer :

- Acute toxicity : Administer escalating doses (1–100 mg/kg) in rodent models, monitoring renal/hepatic biomarkers (ALT, AST, BUN) over 14 days.

- Metabolite profiling : Use LC-MS/MS to detect urinary this compound derivatives, as seen in clinical poisoning cases.

- Histopathology : Examine cardiac and neuronal tissues for apoptosis markers (e.g., TUNEL staining).

Follow OECD guidelines for dose-range finding and statistical power analysis .

Q. What strategies mitigate batch-to-batch variability in this compound isolation from Aconitum species?

- Answer :

- Source authentication : DNA barcoding (e.g., ITS2, matK regions) to confirm plant species (e.g., A. carmichaelii vs. A. vilmorinianum).

- Seasonal harvesting : Optimize extraction yields by collecting roots in autumn, when alkaloid content peaks.

- Quality control : Implement NMR fingerprinting and reference standards for each batch .

Methodological Considerations

Q. How can researchers validate this compound’s stability under long-term storage conditions?

- Answer : Store lyophilized this compound at –20°C in amber vials with desiccants. Conduct accelerated stability testing (40°C/75% RH for 6 months) and monitor degradation via HPLC. For DMSO stocks, aliquot to avoid freeze-thaw cycles and validate bioactivity retention using dose-response assays .

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。